molecular formula C21H22ClNO5S B281268 Ethyl 7-chloro-2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate

Ethyl 7-chloro-2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate

Numéro de catalogue: B281268
Poids moléculaire: 435.9 g/mol
Clé InChI: MQLQHOHSXSIVMV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 7-chloro-2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate, also known as ETC-1002, is a small molecule drug that has been developed as a potential treatment for cardiovascular diseases. It is a novel compound that has shown promising results in preclinical and clinical studies.

Mécanisme D'action

The mechanism of action of Ethyl 7-chloro-2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate involves the inhibition of ATP citrate lyase (ACL), an enzyme that plays a key role in the synthesis of fatty acids and cholesterol. By inhibiting ACL, this compound reduces the production of these lipids and promotes their clearance from the bloodstream. This compound also activates AMP-activated protein kinase (AMPK), a cellular energy sensor that regulates lipid and glucose metabolism. Activation of AMPK by this compound leads to increased fatty acid oxidation and glucose uptake, which may contribute to its beneficial effects on lipid and glucose metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects that contribute to its cardiovascular benefits. These include:
- Reduction in LDL-C levels: this compound has been shown to reduce LDL-C levels by up to 30% in clinical studies.
- Increase in HDL-C levels: this compound has been shown to increase HDL-C levels by up to 20% in clinical studies.
- Reduction in triglyceride levels: this compound has been shown to reduce triglyceride levels by up to 40% in clinical studies.
- Anti-inflammatory effects: this compound has been shown to reduce inflammation markers such as C-reactive protein (CRP) and interleukin-6 (IL-6) in clinical studies.
- Anti-oxidant effects: this compound has been shown to reduce oxidative stress markers such as malondialdehyde (MDA) and increase antioxidant enzymes such as superoxide dismutase (SOD) in preclinical studies.

Avantages Et Limitations Des Expériences En Laboratoire

Ethyl 7-chloro-2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate has several advantages for lab experiments. It is a small molecule drug that is easy to synthesize and has good bioavailability. It has been extensively studied in preclinical and clinical studies, which provide a wealth of information on its pharmacokinetics, pharmacodynamics, and safety profile. However, there are also some limitations to using this compound in lab experiments. It is a relatively new drug, and there is still much to be learned about its mechanism of action and long-term effects. Additionally, it may not be suitable for all types of experiments, as its effects are primarily on lipid and glucose metabolism.

Orientations Futures

There are several future directions for research on Ethyl 7-chloro-2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate. These include:
- Further studies on its mechanism of action: While the inhibition of ACL and activation of AMPK are known to be involved in the effects of this compound, there may be other mechanisms at play that have yet to be discovered.
- Studies on its long-term safety and efficacy: While this compound has shown promising results in clinical trials, more studies are needed to determine its long-term safety and efficacy.
- Studies on its use in combination with other drugs: this compound may have synergistic effects when used in combination with other drugs, such as statins or PCSK9 inhibitors.
- Studies on its use in other disease states: While this compound has primarily been studied for its cardiovascular effects, it may have potential for use in other disease states such as metabolic syndrome or non-alcoholic fatty liver disease.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in preclinical and clinical studies for its potential use in the treatment of cardiovascular diseases. Its mechanism of action involves the inhibition of ACL and activation of AMPK, which leads to improvements in lipid and glucose metabolism. This compound has several advantages for lab experiments, but there are also some limitations to its use. Future research on this compound should focus on further elucidating its mechanism of action, studying its long-term safety and efficacy, exploring its use in combination with other drugs, and investigating its potential for use in other disease states.

Méthodes De Synthèse

The synthesis of Ethyl 7-chloro-2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate involves a multi-step process that starts with the reaction of 2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 7-chloro-3-hydroxy-2-benzofuranone to give the benzofuranone derivative. The benzofuranone derivative is then reacted with 2,4,5-trimethylbenzenesulfonyl chloride to give the sulfonyl derivative. Finally, the sulfonyl derivative is reacted with ethylamine to give this compound.

Applications De Recherche Scientifique

Ethyl 7-chloro-2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate has been extensively studied in preclinical and clinical studies for its potential use in the treatment of cardiovascular diseases such as dyslipidemia, atherosclerosis, and coronary heart disease. It has been shown to reduce low-density lipoprotein cholesterol (LDL-C) levels, increase high-density lipoprotein cholesterol (HDL-C) levels, and improve other lipid parameters. This compound has also been shown to have anti-inflammatory and anti-oxidant effects, which may contribute to its cardiovascular benefits.

Propriétés

Formule moléculaire

C21H22ClNO5S

Poids moléculaire

435.9 g/mol

Nom IUPAC

ethyl 7-chloro-2-methyl-5-[(2,4,5-trimethylphenyl)sulfonylamino]-1-benzofuran-3-carboxylate

InChI

InChI=1S/C21H22ClNO5S/c1-6-27-21(24)19-14(5)28-20-16(19)9-15(10-17(20)22)23-29(25,26)18-8-12(3)11(2)7-13(18)4/h7-10,23H,6H2,1-5H3

Clé InChI

MQLQHOHSXSIVMV-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(OC2=C(C=C(C=C12)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)C)Cl)C

SMILES canonique

CCOC(=O)C1=C(OC2=C1C=C(C=C2Cl)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.